3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1522029-96-4
VCID: VC2971026
InChI: InChI=1S/C9H8N2O3/c1-11-4-7(9(12)13)8(10-11)6-2-3-14-5-6/h2-5H,1H3,(H,12,13)
SMILES: CN1C=C(C(=N1)C2=COC=C2)C(=O)O
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol

3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1522029-96-4

Cat. No.: VC2971026

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid - 1522029-96-4

Specification

CAS No. 1522029-96-4
Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
IUPAC Name 3-(furan-3-yl)-1-methylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C9H8N2O3/c1-11-4-7(9(12)13)8(10-11)6-2-3-14-5-6/h2-5H,1H3,(H,12,13)
Standard InChI Key KUPJRZDQGVVEBM-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)C2=COC=C2)C(=O)O
Canonical SMILES CN1C=C(C(=N1)C2=COC=C2)C(=O)O

Introduction

Structural Characteristics and Physical Properties

3-(Furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid features a complex heterocyclic structure incorporating both pyrazole and furan ring systems. The compound contains a 1-methyl-1H-pyrazole core with a furan-3-yl substituent at position 3 and a carboxylic acid functional group at position 4. This arrangement results in a molecule with multiple sites for potential intermolecular interactions, including hydrogen bonding, π-stacking, and dipole-dipole forces.

The structural and physical properties of the compound are summarized in Table 1:

PropertyValue
CAS Number1522029-96-4
Molecular FormulaC₉H₈N₂O₃
Molecular Weight192.17 g/mol
IUPAC Name3-(furan-3-yl)-1-methylpyrazole-4-carboxylic acid
Standard InChIInChI=1S/C9H8N2O3/c1-11-4-7(9(12)13)8(10-11)6-2-3-14-5-6/h2-5H,1H3,(H,12,13)
Standard InChIKeyKUPJRZDQGVVEBM-UHFFFAOYSA-N
SMILESCN1C=C(C(=N1)C2=COC=C2)C(=O)O
H-Bond Donors1
H-Bond Acceptors4

The presence of four hydrogen bond acceptors (the carboxylic acid oxygen atoms, the pyrazole nitrogen, and the furan oxygen) and one hydrogen bond donor (the carboxylic acid hydroxyl group) suggests significant potential for intermolecular interactions . These structural features contribute to the compound's potential biological activities and its utility as a building block in medicinal chemistry.

The pyrazole ring system is known for its stability and aromatic character, while the furan ring introduces additional electronic complexity and potential reactivity. The carboxylic acid group at position 4 of the pyrazole ring provides a site for further derivatization, enabling the creation of various esters, amides, and other carboxylic acid derivatives.

Structural FeatureAssociated Potential ActivitiesReferences
Pyrazole coreAnti-inflammatory, analgesic, anticancer
Carboxylic acid at position 4Enhanced binding to protein targets, improved water solubility
Furan substituentAntimicrobial, potential interaction with biological receptors
N-methyl groupImproved pharmacokinetic properties, enhanced CNS penetration

The literature on pyrazole carbohydrazide derivatives provides additional insights into the potential biological activities of compounds structurally related to 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid. These compounds have shown activities including "antidepressant, anticonvulsant, analgesic, anti-inflammatory, anticancer, antimicrobial, antinociceptive, and antiparasitic activity" .

Structure-Activity Relationships

Understanding the structure-activity relationships of 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is crucial for rational drug design and optimization. Based on studies of related pyrazole derivatives, several structural features can influence biological activity:

  • N1 Substitution: The methyl group at the N1 position of the pyrazole ring can influence lipophilicity and membrane permeability. In related compounds, N1 methylation has been associated with improved pharmacokinetic properties .

  • C3 Substitution: The furan-3-yl group at position C3 represents a key pharmacophoric element. The furan ring can participate in π-stacking interactions with aromatic amino acid residues in protein binding sites and contribute to target selectivity .

  • C4 Carboxylic Acid: The carboxylic acid group at position C4 can form ionic interactions with basic residues in protein targets and participate in hydrogen bonding networks, potentially enhancing binding affinity and specificity .

Studies on pyrazole derivatives have demonstrated that "the position and nature of substituents introduced in the N-phenyl ring (R1 and R2) are crucial to determine the potentiality of the antimicrobial activity profile" . By extension, the specific arrangement of substituents in 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid would likely influence its biological activity profile.

The review of pyrazole carbohydrazide derivatives notes that "substitution with carbohydrazide moiety at position C-3 of the pyrazole ring seems to provide derivatives that exhibit biological activities such as antitumor and cannabinoid antagonist" . While 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid has a furan substituent rather than a carbohydrazide at C3, this observation suggests that C3 substitution plays a critical role in determining biological activity.

Applications in Medicinal Chemistry and Drug Discovery

3-(Furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid has several potential applications in medicinal chemistry and drug discovery, primarily as a versatile building block for the development of more complex bioactive molecules. The presence of both pyrazole and furan heterocycles, along with the carboxylic acid functional group, provides multiple points for structural elaboration and optimization.

Key applications include:

  • Scaffold for Drug Development: The compound can serve as a core scaffold for the development of novel therapeutic agents targeting various disease states, particularly those where anti-inflammatory, analgesic, or antimicrobial activities are desired .

  • Synthesis of Biologically Active Derivatives: The carboxylic acid group provides a convenient handle for derivatization through esterification, amidation, or conversion to acyl chlorides. These transformations can lead to libraries of compounds with enhanced or modified biological activities.

  • Probe for Structure-Activity Relationship Studies: By systematically modifying different portions of the molecule and evaluating the resulting changes in biological activity, researchers can gain insights into the structural requirements for optimal activity .

  • Building Block for Complex Molecules: In organic synthesis, this compound could serve as an intermediate in the preparation of more complex structures with potential application in pharmaceutical research.

The utility of 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid in medicinal chemistry is supported by the broader context of pyrazole derivatives in drug discovery. Pyrazole-containing compounds have already found clinical applications as "nonsteroidal anti-inflammatory drugs clinically, such as anti-pyrine or phenazone (analgesic and antipyretic), metamizole or dipyrone (analgesic and antipyretic), aminopyrine or aminophenazone (anti-inflammatory, antipyretic, and analgesic)" .

Analytical Characterization Methods

The proper characterization of 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is essential for confirming its structure, assessing its purity, and supporting its application in research and development. Several analytical techniques are particularly relevant for the characterization of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for structural elucidation of organic compounds. For 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, both ¹H and ¹³C NMR would provide valuable structural information:

  • ¹H NMR: Expected signals would include those for the N-methyl group (singlet, approximately 3.7-4.0 ppm), the C5-H of the pyrazole ring (singlet, approximately 8.0-8.5 ppm), and the three protons of the furan ring (multiplets in the aromatic region).

  • ¹³C NMR: Would show distinctive signals for the carbonyl carbon of the carboxylic acid (approximately 165-170 ppm), the carbons of the pyrazole ring, and the furan ring carbons.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight (192.17 g/mol) and provide fragmentation patterns that could help in structural elucidation. The expected m/z values for common adducts are shown in Table 3:

Adductm/z
[M+H]⁺193.06078
[M+Na]⁺215.04272
[M+NH₄]⁺210.08732
[M-H]⁻191.04622

These values, reported for 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid in the literature , provide valuable reference points for mass spectrometric analysis.

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for the carboxylic acid group (typically strong C=O stretching around 1700 cm⁻¹ and broad O-H stretching around 3000-2500 cm⁻¹), as well as bands associated with the pyrazole and furan rings.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis would be valuable for purity assessment and quantification. A suitable HPLC method, perhaps using reverse-phase columns and UV detection, would allow for the analysis of the compound in various matrices.

Comparison with Related Pyrazole Derivatives

To better understand the properties and potential applications of 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, it is valuable to compare it with structurally related pyrazole derivatives. Table 4 presents a comparison of key features:

CompoundMolecular FormulaKey Structural FeaturesPotential ApplicationsReferences
3-(Furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acidC₉H₈N₂O₃Furan at C3, carboxylic acid at C4Building block, potential biological activities
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidC₆H₅F₃N₂O₂Trifluoromethyl at C3, carboxylic acid at C4Pharmaceutical intermediate
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidC₆H₆F₂N₂O₂Difluoromethyl at C3, carboxylic acid at C4Metabolite of fluxapyroxad
3-Methyl-1H-pyrazole-4-carboxylic acidC₅H₆N₂O₂Methyl at C3, carboxylic acid at C4Building block

The comparison reveals that the primary structural difference between these compounds is the substituent at the C3 position of the pyrazole ring. While 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid contains a furan-3-yl group, the related compounds feature trifluoromethyl, difluoromethyl, or methyl groups at this position.

These structural differences would be expected to significantly influence the compounds' physicochemical properties, including solubility, lipophilicity, and metabolic stability, as well as their biological activities. For example, the trifluoromethyl and difluoromethyl groups in the related compounds would enhance lipophilicity and metabolic stability, while the furan-3-yl group in 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid introduces additional hydrogen bond acceptor capabilities and potential for π-stacking interactions.

Future Research Directions

Research on 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is still in its early stages, with significant opportunities for further investigation. Several promising research directions include:

  • Optimization of Synthetic Routes: Development of efficient, scalable, and environmentally friendly methods for the synthesis of 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid would facilitate its broader application in research and development.

  • Comprehensive Biological Screening: Systematic evaluation of the compound's biological activities against various targets and disease models could reveal unexpected therapeutic applications. Based on the activities of related compounds, screening for anti-inflammatory, analgesic, antimicrobial, and anticancer activities would be particularly valuable.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a series of derivatives with systematic modifications to different portions of the molecule could provide insights into the structural requirements for optimal activity and guide the development of more potent and selective compounds.

  • Development of Functional Derivatives: Exploration of various derivatives, such as esters, amides, and hydrazides, could lead to compounds with enhanced properties or novel activities. The carboxylic acid group provides a convenient handle for such derivatization.

  • Computational Studies: Molecular modeling and computational chemistry approaches could help predict the compound's interactions with potential biological targets and guide the rational design of derivatives with improved properties.

The integration of these research directions would contribute to a more comprehensive understanding of 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid and potentially lead to valuable applications in medicinal chemistry, organic synthesis, and related fields.

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